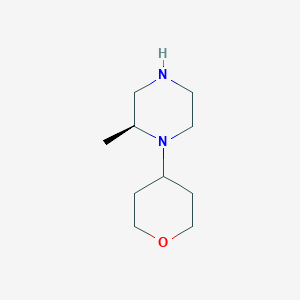
(2S)-2-methyl-1-(oxan-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is a chiral compound that features a piperazine ring substituted with a methyl group and a tetrahydro-2H-pyran moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperazine and tetrahydro-2H-pyran rings makes it a versatile building block for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpiperazine and tetrahydro-2H-pyran-4-carboxaldehyde.
Condensation Reaction: The (S)-2-methylpiperazine is reacted with tetrahydro-2H-pyran-4-carboxaldehyde under acidic or basic conditions to form the desired product. Commonly used acids include hydrochloric acid or sulfuric acid, while bases like sodium hydroxide or potassium carbonate can also be employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine.
Industrial Production Methods: In an industrial setting, the synthesis of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine.
Reduction: Reduced derivatives with hydrogenated piperazine or pyran rings.
Substitution: Alkylated or acylated derivatives of the parent compound.
科学的研究の応用
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The tetrahydro-2H-pyran moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to specific biological effects.
類似化合物との比較
(S)-2-Methylpiperazine: Lacks the tetrahydro-2H-pyran moiety, resulting in different chemical and biological properties.
Tetrahydro-2H-pyran-4-ylmethylamine: Contains the tetrahydro-2H-pyran ring but lacks the piperazine structure.
(S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a piperazine ring.
Uniqueness: (S)-2-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the combination of the piperazine and tetrahydro-2H-pyran rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(2S)-2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
InChIキー |
MZZOCMUNKIDOHC-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1CNCCN1C2CCOCC2 |
正規SMILES |
CC1CNCCN1C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


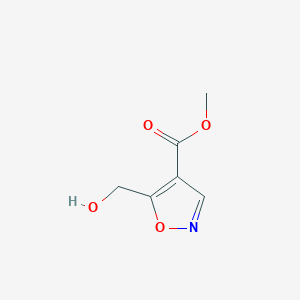
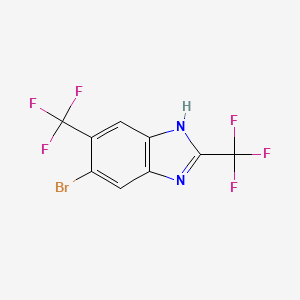
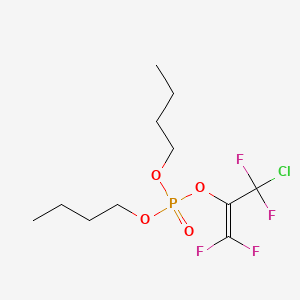

![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

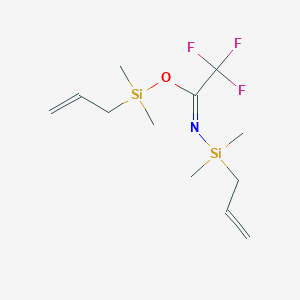




![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)

